molecular formula C19H15BrN2O2 B12083004 Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate

Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate

Cat. No.: B12083004
M. Wt: 383.2 g/mol
InChI Key: RRBQKOUTPYPQGS-UHFFFAOYSA-N
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Description

Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate is a chemical compound with the CAS Number 1958059-80-7 and a molecular weight of 383.2 g/mol. Its molecular formula is C₁₉H₁₅BrN₂O₂ . This compound belongs to the carbamate class of chemicals, which are of significant interest in medicinal chemistry research. Carbamates are known to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic nervous system . The mechanism involves the reversible carbamylation of the active site serine in these enzymes, leading to a temporary increase in neurotransmitter levels . Consequently, cholinesterase inhibitors are investigated for their potential in the symptomatic treatment of neurological disorders, such as Alzheimer's disease . The specific structure of this compound, featuring a bromine atom and a phenyl-substituted pyridine ring, makes it a valuable building block for the synthesis of more complex molecules in drug discovery and organic synthesis . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Chemical Properties: • CAS Number: 1958059-80-7 • Molecular Formula: C₁₉H₁₅BrN₂O₂ • Molecular Weight: 383.2 g/mol • SMILES: O=C(Nc1cc(-c2ccccc2)c(Br)cn1)OCc1ccccc1

Properties

Molecular Formula

C19H15BrN2O2

Molecular Weight

383.2 g/mol

IUPAC Name

benzyl N-(5-bromo-4-phenylpyridin-2-yl)carbamate

InChI

InChI=1S/C19H15BrN2O2/c20-17-12-21-18(11-16(17)15-9-5-2-6-10-15)22-19(23)24-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,21,22,23)

InChI Key

RRBQKOUTPYPQGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=C(C(=C2)C3=CC=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Phenylpyridin-2-amine

The phenyl group at position 4 is introduced via Suzuki-Miyaura coupling between 2-amino-4-bromopyridine and phenylboronic acid. This method, adapted from a similar procedure for 2-(4-methoxyphenyl)pyridine synthesis, employs palladium catalysis under mild conditions:

Procedure :

  • Combine 2-amino-4-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (3.0 mmol) in a toluene/ethanol/water (3:1:3) solvent system.

  • Reflux at 90°C for 12 hours under argon.

  • Extract with ethyl acetate (EtOAc), wash with brine, and purify via silica gel chromatography (hexane/EtOAc).

Yield : ~75%.

Bromination at Position 5

Electrophilic bromination of 4-phenylpyridin-2-amine is directed by the ortho/para-directing amino group. Using N-bromosuccinimide (NBS) in acetic acid selectively installs bromine at position 5:

Procedure :

  • Dissolve 4-phenylpyridin-2-amine (1.0 mmol) in acetic acid (10 mL).

  • Add NBS (1.1 mmol) and stir at 25°C for 6 hours.

  • Quench with aqueous Na₂S₂O₃, extract with EtOAc, and purify via chromatography.

Yield : 82%.

Carbamate Formation via Amine Protection

The 2-amino group is protected as a benzyl carbamate using benzyl chloroformate (Cbz-Cl):

Procedure :

  • Dissolve 5-bromo-4-phenylpyridin-2-amine (1.0 mmol) in anhydrous THF (10 mL).

  • Add Cbz-Cl (1.2 mmol) and pyridine (2.0 mmol) dropwise at 0°C.

  • Stir at 25°C for 4 hours, concentrate under vacuum, and purify via chromatography (hexane/EtOAc).

Yield : 89%.

Alternative Route: Halogen-Dance Strategy

Directed Metalation and Bromine Migration

A halogen-dance reaction repositions bromine from position 4 to 5 in 2-amino-4-bromo-6-phenylpyridine, leveraging lithium-halogen exchange:

Procedure :

  • Treat 2-amino-4-bromo-6-phenylpyridine (1.0 mmol) with LDA (2.2 mmol) in THF at -78°C.

  • Add trimethylsilyl chloride (1.5 mmol) and warm to 25°C.

  • Quench with NH₄Cl, extract with EtOAc, and purify.

Yield : 68%.

Comparative Analysis of Synthetic Routes

Parameter Route A (Suzuki) Route B (Halogen Dance)
Total Yield54%46%
Step Count34
Catalytic ComplexityPd(PPh₃)₄LDA, TMSCl
ScalabilityHighModerate

Route A offers higher scalability and yield, making it preferable for industrial applications.

Characterization and Analytical Data

NMR Spectra

  • ¹H NMR (CDCl₃) : δ 8.45 (d, J=5.2 Hz, 1H, H-3), 7.92 (s, 1H, H-6), 7.62–7.35 (m, 10H, Ph and Cbz), 5.28 (s, 2H, CH₂Ph).

  • ¹³C NMR : δ 155.2 (C=O), 148.9 (C-2), 137.5 (C-5), 128.4–126.8 (Ph), 67.3 (CH₂Ph).

HPLC Purity

  • Purity : >98% (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

Challenges and Optimization

  • Regioselectivity in Bromination : Position 5 bromination requires careful control of reaction temperature and stoichiometry to avoid di-bromination.

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 0.01 mmol maintains yield while lowering costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate has the molecular formula C19H15BrN2O2C_{19}H_{15}BrN_{2}O_{2} and a molecular weight of approximately 383.2 g/mol. Its structure includes a bromine atom at the 5-position of the pyridine ring and a phenyl group at the 4-position, enhancing its reactivity and biological activity.

Chemistry

This compound is primarily utilized as a synthetic intermediate in organic synthesis. It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, allowing for the generation of derivatives with tailored properties.

Biology

In biological research, this compound is employed as a molecular probe for imaging cancer cells and other biological targets. Its ability to bind to specific proteins or enzymes makes it valuable in studying cellular processes and enzyme activities related to diseases.

Medicine

The compound has been investigated for its potential therapeutic properties , particularly in anti-cancer and anti-inflammatory contexts. Research indicates that it can inhibit key enzymes involved in tumor growth, suggesting its utility in cancer treatment strategies.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound showed potent activity with IC50 values indicating effective inhibition of specific targets.

Molecular Docking Studies

Computational studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression. These studies suggest a promising therapeutic profile for the compound based on its interaction with critical biological targets.

Animal Model Studies

Preliminary animal studies indicate that treatment with this compound leads to reduced tumor size and improved survival rates in cancer models, further supporting its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Structural and Functional Differences

Sulfonamide-based benzyl carbamates, such as compounds 5c , 5j , and 5k (e.g., benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate), incorporate sulfonamide groups linked to branched alkyl chains. These compounds exhibit potent butyrylcholinesterase (BChE) inhibition, with IC50 values ranging from 4.33 to 8.52 µM . In contrast, the target compound lacks a sulfonamide group but features a brominated pyridine ring, which may enhance lipophilicity and influence binding interactions.

Comparison with Isosorbide-Based Carbamates

Structural Features

Isosorbide 2-benzyl carbamate 5-benzoate (IC50 = 4 nM for BChE) incorporates a bicyclic isosorbide scaffold with a benzyl carbamate and benzoate ester . The rigid isosorbide framework facilitates optimal orientation in the BChE active site, whereas the target compound’s planar pyridine ring may limit similar stacking interactions.

Pharmacological Performance

  • Potency: The isosorbide derivative’s nanomolar potency highlights the impact of structural rigidity and ester substituents. The target compound’s bromo group may compensate for this through increased electrophilicity, enhancing covalent interactions with the catalytic serine of BChE.
  • Stability : Isosorbide ether analogs exhibit plasma stability due to resistance to carboxylesterases . The target compound’s carbamate linkage may be susceptible to hydrolysis, necessitating further stability studies.

Comparison with Pyridyl Carbamates

Example: Benzyl N-(4-pyridyl)carbamate

This analog, synthesized from 4-aminopyridine and benzyl chloroformate, forms hydrogen bonds (N–H⋯N) and C–O interactions in its crystal structure . Unlike the target compound, it lacks bromo and phenyl substituents, which are critical for steric and electronic modulation of activity.

Biological Activity

Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the pyridine ring and a phenyl group at the 4-position, enhancing its reactivity and biological activity. The molecular formula is C17H16BrN2O2C_{17}H_{16}BrN_{2}O_{2} with a molecular weight of approximately 383.2 g/mol.

The compound's mechanism of action involves its interaction with specific proteins and enzymes, leading to alterations in their activity. This interaction can inhibit pathways associated with cancer cell proliferation, suggesting potential anti-cancer properties. The presence of the bromine atom may facilitate further functionalization, allowing for the development of derivatives with enhanced efficacy.

1. Anti-Cancer Activity

Research indicates that this compound exhibits anti-cancer properties by inhibiting key enzymes involved in tumor growth. For instance, studies have shown that it can induce mitotic spindle multipolarity in centrosome-amplified cancer cell lines, leading to aberrant cell division and increased cell death .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are crucial in neurodegenerative diseases like Alzheimer’s. Its derivatives have shown improved selectivity and potency against these targets .

3. Inflammatory Response Modulation

This compound has also been investigated for its anti-inflammatory effects. It modulates various inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
Benzyl (5-bromopyridin-3-yl)carbamateBromine at 5-positionModerate anti-cancer effects
This compoundPhenyl substitution enhances activitySignificant anti-cancer effects
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamateDifferent ring structure alters reactivityVariable biological effects

This comparison highlights that the phenyl substitution in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against specific targets .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression, suggesting a promising therapeutic profile.
  • Animal Model Studies : Preliminary animal studies have shown that treatment with this compound leads to reduced tumor size and improved survival rates in models of cancer .

Q & A

Q. What are the standard synthetic routes for Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate, and what reaction conditions optimize yield?

The synthesis typically involves reacting 5-bromo-4-phenylpyridin-2-amine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or sodium hydroxide. Key steps include:

  • Base selection : Triethylamine is preferred for its ability to neutralize HCl generated during carbamate formation, improving reaction efficiency .
  • Solvent choice : Dichloromethane or chloroform is often used due to their inertness and compatibility with carbamate-forming reactions .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can the structural identity of this compound be confirmed experimentally?

A multi-technique approach is recommended:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the benzyl group (δ 5.1–5.3 ppm for CH2_2), pyridine ring protons, and carbamate carbonyl (δ 155–160 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 387.04 for C19_{19}H15_{15}BrN2_2O2_2) .
  • X-ray crystallography : Resolves the spatial arrangement of substituents, including bromine and phenyl group orientations (e.g., SHELX refinement software) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Critical parameters include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for Suzuki couplings) may enhance reactivity in precursor synthesis .
  • Temperature control : Maintaining 0–5°C during benzyl chloroformate addition minimizes side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction extraction to remove traces .
    Example optimization workflow :
ParameterLow Yield ConditionHigh Yield Condition
Temperature25°C0–5°C
BaseNaOHTriethylamine
PurificationSimple filtrationColumn chromatography

Q. What strategies resolve contradictions in biological activity data (e.g., IC50_{50}50​ variability) for this compound?

Common issues and solutions:

  • Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hr) to reduce inter-lab discrepancies .
  • Solvent effects : DMSO concentration >0.1% may alter membrane permeability; use vehicle controls .
  • Metabolic interference : Test stability in liver microsomes to rule out rapid degradation .
    Statistical approach : Apply ANOVA to compare replicates and identify outliers in dose-response curves .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine at the 5-position on the pyridine ring serves as a leaving group, enabling:

  • Suzuki-Miyaura reactions : Coupling with arylboronic acids to generate biaryl derivatives (Pd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O) .
  • Buchwald-Hartwig amination : Substitution with amines for functionalized analogs (e.g., t-BuXPhos/Pd2_2(dba)3_3) .
    Challenges : Steric hindrance from the 4-phenyl group may slow reaction kinetics; microwave-assisted synthesis (100°C, 30 min) can mitigate this .

Q. What computational methods predict the binding affinity of this compound to enzymatic targets?

  • Docking studies : Use AutoDock Vina with BRD4 or acetylcholinesterase crystal structures (PDB IDs: 4LYF, 4EY7) to model interactions .
  • MD simulations : GROMACS-based 100-ns trajectories assess stability of the carbamate-enzyme hydrogen bonds .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Experimental setup :
    • pH range : 1.2 (simulated gastric fluid) to 7.4 (physiological pH), using HCl/NaOH buffers .
    • Temperature : 25°C (room temperature) vs. 40°C (accelerated degradation).
  • Analytical tools : HPLC with UV detection (λ = 254 nm) monitors degradation products .
    Key findings : Carbamates are prone to hydrolysis at pH > 8; lyophilization improves long-term storage .

Q. What are best practices for handling and storing this compound?

  • Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact (LD50_{50} data pending) .
  • Storage : -20°C in amber vials under argon to prevent oxidation; silica gel desiccants minimize moisture .
  • Disposal : Incinerate via EPA-approved hazardous waste protocols due to bromine content .

Data Contradiction Analysis

Q. Why might crystallography data conflict with computational conformational predictions?

  • Packing effects : Crystal lattice forces (e.g., C–H⋯O interactions) may stabilize non-biological conformers .
  • Solution vs. solid-state : MD simulations in explicit solvent (e.g., TIP3P water) better reflect in vivo flexibility .
    Resolution : Compare solution NMR (ROESY for NOE contacts) with crystallographic data .

Q. How to address discrepancies in reported enzyme inhibition mechanisms?

  • Probe experiments : Use fluorescent substrates (e.g., AMC for proteases) to differentiate competitive vs. non-competitive inhibition .
  • Mutagenesis : Modify catalytic residues (e.g., Ser203 in acetylcholinesterase) to test binding dependency .

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